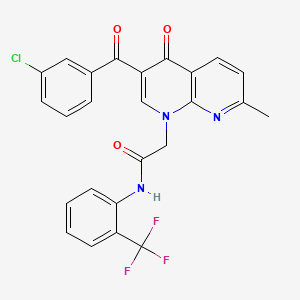![molecular formula C7H6ClN3O2 B2414774 4-cloro-2-metoxi-5H,6H,7H-pirrolo[2,3-d]pirimidin-6-ona CAS No. 1093799-53-1](/img/structure/B2414774.png)
4-cloro-2-metoxi-5H,6H,7H-pirrolo[2,3-d]pirimidin-6-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Aplicaciones Científicas De Investigación
4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one has found applications in several areas of scientific research:
Mecanismo De Acción
Target of Action
It has been found to show promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one may affect various biochemical pathways. In a study, it was found that the presence of the trichloromethyl group at the 2-position and chlorine atom at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold increased the antiviral effect on Bovine Viral Diarrhea Virus (BVDV) .
Result of Action
It has been found to have promising cytotoxic effects against certain human cancer cell lines .
Análisis Bioquímico
Biochemical Properties
The 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one interacts with several biomolecules, including the Bcl2 anti-apoptotic protein . The compound shows promising binding affinities against this protein, which plays a crucial role in regulating cell death and survival .
Cellular Effects
The compound has been found to influence cell function significantly. It affects gene expression levels, with genes such as P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 are down-regulated in treated MCF7 cells . This suggests that the compound can modulate cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the Bcl2 anti-apoptotic protein, potentially inhibiting its function and promoting apoptosis .
Temporal Effects in Laboratory Settings
The compound has shown promising results in in vitro studies, with significant changes in gene expression and protein activity observed in treated cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation process may include the following steps:
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of diethyl malonate with allyl bromide, followed by cyclization with amidine to obtain a six-membered bislactam ring.
Industrial Production Methods
Industrial production of 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Methylating Agents: Such as dimethyl sulfate or methyl iodide for introducing methoxy groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- (4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
Uniqueness
4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity towards certain molecular targets, making it a valuable scaffold for drug development and other applications .
Propiedades
IUPAC Name |
4-chloro-2-methoxy-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2/c1-13-7-10-5(8)3-2-4(12)9-6(3)11-7/h2H2,1H3,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVVZSUPFZMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CC(=O)N2)C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093799-53-1 |
Source


|
| Record name | 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)

![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)


![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)






